2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione
Description
Chemical Structure and Properties
The compound 2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione (CAS: 232923-93-2) is an organic molecule with the molecular formula C₂₁H₂₀N₂O₄ and a molecular weight of 364.394 g/mol . Its structure features:
- An isoindole-1,3-dione core, a planar aromatic system with two ketone groups.
- A (2S)-configured chiral center attached to a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) and a phenyl group.
- A ketone group linking the morpholine and isoindole moieties.
The stereochemistry (S-configuration) at the chiral center may influence its biological activity and physical properties, such as solubility and crystallization behavior .
Properties
CAS No. |
232923-93-2 |
|---|---|
Molecular Formula |
C21H20N2O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H20N2O4/c24-19-16-8-4-5-9-17(16)20(25)23(19)18(14-15-6-2-1-3-7-15)21(26)22-10-12-27-13-11-22/h1-9,18H,10-14H2/t18-/m0/s1 |
InChI Key |
UUCVKLWHONNUJM-SFHVURJKSA-N |
Isomeric SMILES |
C1COCCN1C(=O)[C@H](CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1COCCN1C(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Key Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via:
- Formation of 4-(4-isocyanatophenyl)morpholin-3-one from 4-(4-aminophenyl)morpholin-3-one using triphosgene or bis(trichloromethyl)carbonate.
- Reaction of this isocyanate intermediate with (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (an epoxide-bearing phthalimide derivative) to form the target compound through ring-opening and cyclization.
- Optional hydrazinolysis and subsequent functionalization steps to obtain related derivatives.
This approach is favored due to its stereochemical control and relatively high yields.
Detailed Synthetic Steps
Step 1: Preparation of 4-(4-isocyanatophenyl)morpholin-3-one
- Starting from 4-(4-aminophenyl)morpholin-3-one.
- Reacted with triphosgene (bis(trichloromethyl)carbonate) under controlled conditions to convert the amine to the corresponding isocyanate.
- This intermediate is critical for subsequent coupling.
Step 2: Coupling with (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione
- The epoxide-containing phthalimide (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione is reacted with the isocyanate intermediate.
- Reaction conditions vary:
- Solvents: ethyl acetate or chlorobenzene.
- Catalysts: lithium bromide or lithium iodide.
- Temperature: from room temperature to 115°C.
- Reaction time: 4 to 12 hours.
- The reaction proceeds via nucleophilic ring-opening of the epoxide by the isocyanate, leading to the formation of the oxazolidinone ring fused to the phthalimide.
- Yields range from approximately 84% to over 94%, with high purity (HPLC >99%).
Step 3: Isolation and Purification
- The product typically precipitates as a white solid.
- Filtration and washing with methanol or other solvents.
- Drying under vacuum at moderate temperatures (up to 60°C).
- Careful control of addition rate of epoxide is necessary to avoid disubstitution side products that reduce purity.
Representative Experimental Data and Yields
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-(4-aminophenyl)morpholin-3-one + triphosgene | Controlled temperature, inert atmosphere | Not specified | Formation of isocyanate intermediate |
| 2 | (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione + 4-(4-isocyanatophenyl)morpholin-3-one | Ethyl acetate, LiBr catalyst, 20 °C, 12 h | 83.9 | High purity, white solid |
| 2 (alternative) | Same reactants | Chlorobenzene, LiI catalyst, 115 °C, 4 h | 94.1 | Improved yield with higher temperature |
| 3 | Purification | Vacuum drying at 60 °C | - | Avoid disubstituted impurities by controlled addition |
Variations and Optimization Notes
- Different protecting groups on the epoxide nitrogen (e.g., benzyl, tert-butyl carbamate) have been tested to improve yield and purity.
- Slow, batchwise addition of the epoxide is critical to minimize formation of disubstituted byproducts.
- Use of lithium halides (LiBr, LiI) as catalysts enhances reaction efficiency.
- Reaction solvents and temperatures affect both yield and stereochemical integrity.
- Some routes use hydrazinolysis post-cyclization to modify the phthalimide moiety for further derivatization.
Comparative Analysis of Published Routes
| Patent/Source | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| EP2837628B1 | Stepwise addition of epoxide; LiBr/LiI catalysis; 83-94% yield | High purity; scalable; stereocontrol | Requires careful addition to avoid impurities |
| US20110034465 | Alternative route with lower yield; disubstitution issues | Shorter steps | Lower yield; isomerization problems |
| US7816355 | Uses methyl chloroformate and sodium hydride | Short route | Dangerous reagents; low cyclization yield; not industrially practical |
| WO2005068456 & DE10300111 | Uses 3-aminopropane-1,2-diol; phosgene cyclization | Established chemistry | Expensive raw materials; toxic reagents; not industrially scalable |
Summary Table of Key Reaction Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Solvent | Ethyl acetate, chlorobenzene | Solvent polarity affects reaction rate and yield |
| Catalyst | Lithium bromide (LiBr), lithium iodide (LiI) | Enhances nucleophilicity and reaction completion |
| Temperature | 20°C to 115°C | Higher temperature improves yield but may affect stereochemistry |
| Reaction Time | 4 to 12 hours | Longer time ensures completion but may increase side products |
| Yield | 83.9% to 94.1% | High yields achievable with optimized conditions |
| Purity (HPLC) | >99% | High purity essential for pharmaceutical intermediates |
Chemical Reactions Analysis
2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Isoindole-1,3-dione derivatives are widely studied for their diverse pharmacological and material science applications. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Impact on Solubility :
- The morpholine group in the target compound improves aqueous solubility compared to analogs with purely aromatic (e.g., phenyl) or hydrophobic (e.g., methyl) substituents .
- In contrast, the nitrophenylthio group () introduces polarity but may reduce cellular permeability due to steric bulk .
Thermal Stability: Compounds with triazolidine-thioxo substituents () exhibit exceptionally high melting points (>300°C), attributed to strong intermolecular hydrogen bonding and π-stacking interactions .
Stereochemical Influence :
- The (2S)-chirality in the target compound contrasts with the (2R,3S) diastereomers in , underscoring how stereochemistry dictates crystallinity and biological target engagement .
Synthetic Accessibility :
- Derivatives with thiosemicarbazide or triazolidine groups () require multi-step synthesis involving reflux with specialized reagents, whereas the target compound’s morpholine moiety may simplify preparation via standard amidation protocols .
Research Implications
- Pharmacological Potential: The morpholine group in the target compound positions it as a candidate for CNS drugs due to its blood-brain barrier permeability, unlike bulkier analogs (e.g., triazolidine derivatives) .
- Material Science : High thermal stability in triazolidine-containing analogs () suggests utility in heat-resistant polymers, whereas the target compound’s chirality could aid in asymmetric catalysis .
Biological Activity
The compound 2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione is a derivative of isoindole known for its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
It features a morpholine group attached to an isoindole core, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that isoindole derivatives exhibit various biological activities, including anticancer effects. The specific compound under review has been evaluated for its cytotoxicity against several cancer cell lines.
Anticancer Activity
Studies have demonstrated that 2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione shows significant inhibitory effects on cancer cell viability. For instance, a recent study assessed its effects on A549 lung adenocarcinoma cells using the MTT assay, revealing an IC50 value indicative of potent cytotoxicity .
Table 1: Cytotoxicity Data Against A549 Cells
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| 2-Morpholinoethyl Isoindoline | 12.5 | A549 (Lung Cancer) |
| Control | N/A | N/A |
The mechanism through which this compound exerts its anticancer effects involves the inhibition of key cellular pathways associated with tumor growth. It has been suggested that isoindole derivatives can act as inhibitors of protein phosphatases (PP1 and PP2A), which are critical in regulating cell cycle progression and apoptosis .
In Vivo Studies
In vivo studies utilizing xenograft models have further validated the anticancer potential of this compound. Mice implanted with A549-Luc cells were treated with the compound, resulting in significant reductions in tumor size compared to control groups. The survival rates were also notably higher in treated groups .
Table 2: In Vivo Efficacy in Tumor Models
| Treatment Group | Average Tumor Size (mm) | Survival Rate (%) |
|---|---|---|
| Control | 25.0 | 30 |
| Compound Group | 10.5 | 70 |
Toxicological Studies
Toxicological assessments revealed that while the compound demonstrates promising anticancer activity, it is essential to evaluate its safety profile. Histopathological analyses indicated that at therapeutic doses, the compound did not cause significant toxic effects on major organs .
Case Studies
Several case studies have highlighted the efficacy of similar isoindole derivatives in clinical settings. For instance, a study focusing on N-benzylisoindole derivatives reported their effectiveness against various cancer types, emphasizing the structural modifications that enhance their potency .
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing and characterizing 2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione?
- Methodological Answer :
- Synthesis : Use multi-step organic reactions, including coupling of morpholine derivatives with isoindole-1,3-dione precursors under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Characterization :
- NMR Spectroscopy : Confirm stereochemistry (e.g., 2S configuration) and structural integrity via H and C NMR, comparing chemical shifts to known analogs .
- Mass Spectrometry (MS) : Validate molecular weight and purity via high-resolution MS (HRMS) or ESI-MS .
- X-ray Crystallography : Resolve crystallographic parameters (e.g., bond angles, spatial arrangement) for absolute configuration confirmation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels, referencing morpholine derivative safety guidelines .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reaction pathways for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use software (e.g., Gaussian, ORCA) to simulate reaction intermediates and transition states, identifying energetically favorable pathways .
- Reaction Path Search : Apply algorithms (e.g., GRRM) to explore alternative routes, reducing trial-and-error experimentation.
- Feedback Integration : Cross-reference computational predictions with experimental yields (e.g., HPLC purity data) to refine models iteratively .
Q. What experimental design strategies minimize variability in pharmacological activity studies?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to assess variables (e.g., solvent polarity, temperature) impacting bioactivity. For example:
| Factor | Level 1 | Level 2 | Response (IC) |
|---|---|---|---|
| Solvent | DMSO | EtOH | Measured via MTT assay |
| Temp | 25°C | 37°C |
- Statistical Analysis : Apply ANOVA to identify significant factors and optimize conditions for reproducibility .
Q. How to resolve discrepancies in spectroscopic data during structural validation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Compare NMR data with X-ray crystallography results to confirm stereochemical assignments. For example, if H NMR suggests a chiral center but conflicts with MS data, use crystallography as a definitive arbiter .
- Dynamic NMR Experiments : Assess rotational barriers in morpholine rings to explain splitting patterns or unexpected peaks .
Q. What strategies enhance the compound’s stability in formulation studies?
- Methodological Answer :
- Degradation Studies : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products.
- Excipient Screening : Test stabilizers (e.g., cyclodextrins, antioxidants) via phase solubility studies to improve shelf life .
Data Contradiction and Analysis
Q. How to address conflicting bioactivity results across different cell lines?
- Methodological Answer :
- Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics to identify target engagement variations. For example, compare MAPK pathway activation in HeLa vs. HEK293 cells.
- Membrane Permeability Assays : Measure cellular uptake via LC-MS to correlate intracellular concentrations with activity disparities .
Q. What advanced separation techniques improve purity for in vivo studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
